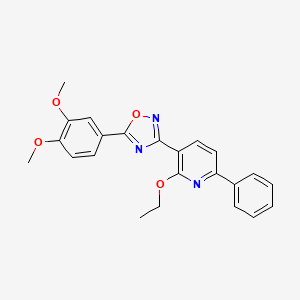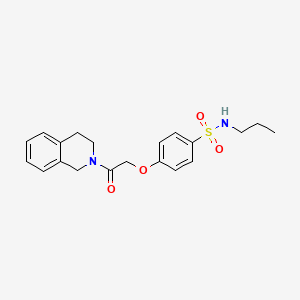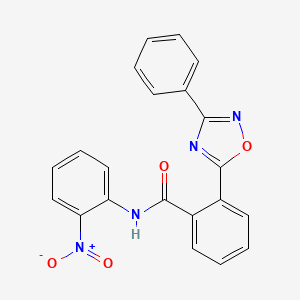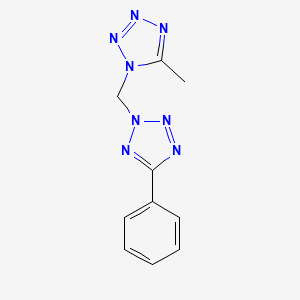
5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole, also known as MPTT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has also been shown to bind to the benzodiazepine site of the GABA(A) receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and modulate the activity of certain neurotransmitters. In vivo studies have shown that 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole is also relatively expensive and can be difficult to synthesize in large quantities. Additionally, 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has limited solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole. One area of interest is the development of novel materials based on 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole, which could have applications in fields such as electronics and energy storage. Another area of interest is the investigation of 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole's potential as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and neurological disorders. Finally, further studies are needed to elucidate the mechanism of action of 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole and to optimize its synthesis and formulation for various applications.
Métodos De Síntesis
5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole can be synthesized through a multistep process that involves the reaction of 2-phenyl-2H-tetrazole with formaldehyde and methylamine, followed by the addition of sodium cyanide and hydrochloric acid. The resulting product is then treated with sodium methoxide to yield 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole.
Aplicaciones Científicas De Investigación
5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has been studied for its potential applications in various fields, including medicine, material science, and environmental science. In medicine, 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has been shown to exhibit antitumor, anti-inflammatory, and analgesic effects. In material science, 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has been studied for its potential use as a catalyst for the degradation of organic pollutants.
Propiedades
IUPAC Name |
2-[(5-methyltetrazol-1-yl)methyl]-5-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N8/c1-8-11-14-16-17(8)7-18-13-10(12-15-18)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIHKSOHPWNWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CN2N=C(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12066396 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

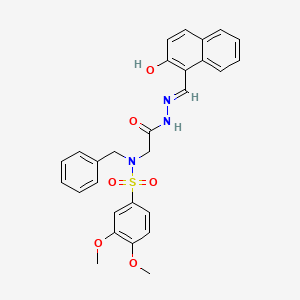
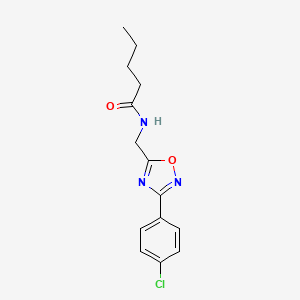

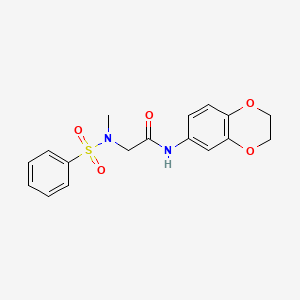
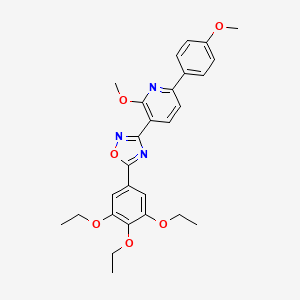
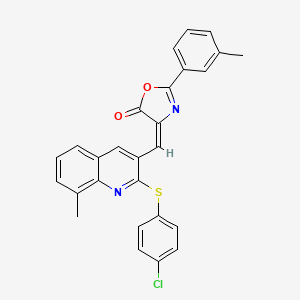
![N-cyclooctyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695315.png)
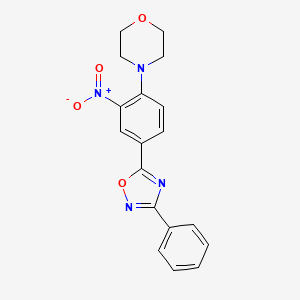
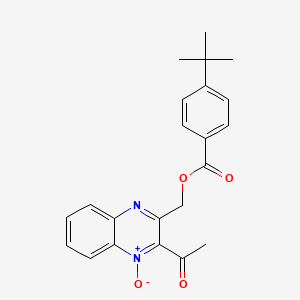
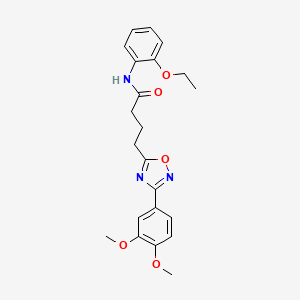
![N-(4-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695349.png)
